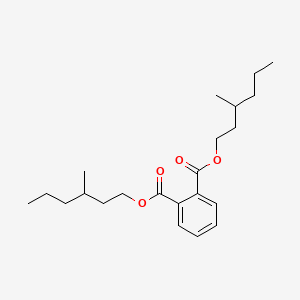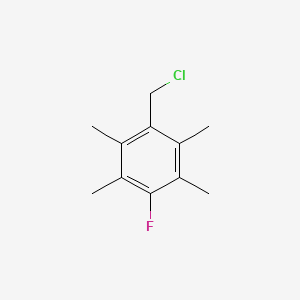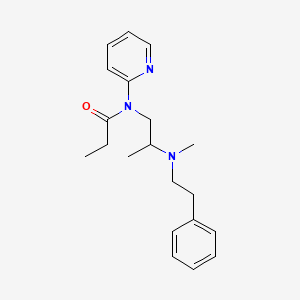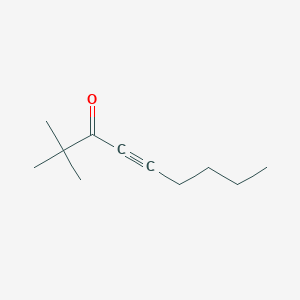![molecular formula C6H6N2O2S B14637329 [(1,2-Dicyanoethyl)sulfanyl]acetic acid CAS No. 55817-60-2](/img/structure/B14637329.png)
[(1,2-Dicyanoethyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is an organic compound characterized by the presence of cyano groups and a sulfanyl group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dicyanoethyl)sulfanyl]acetic acid typically involves the reaction of 1,2-dicyanoethane with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1,2-Dicyanoethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
[(1,2-Dicyanoethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1,2-Dicyanoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can form strong interactions with active sites, while the sulfanyl group can undergo redox reactions, modulating the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1,2-Dicyanoethyl)thio]acetic acid
- [(1,2-Dicyanoethyl)sulfanyl]propionic acid
- [(1,2-Dicyanoethyl)sulfanyl]butyric acid
Uniqueness
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is unique due to the presence of both cyano and sulfanyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
55817-60-2 |
|---|---|
Molekularformel |
C6H6N2O2S |
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
2-(1,2-dicyanoethylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-2-1-5(3-8)11-4-6(9)10/h5H,1,4H2,(H,9,10) |
InChI-Schlüssel |
RYFVMBAKPBWSTA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)C(C#N)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




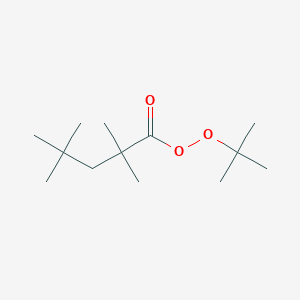

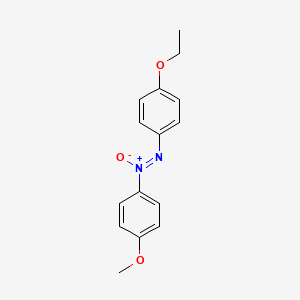
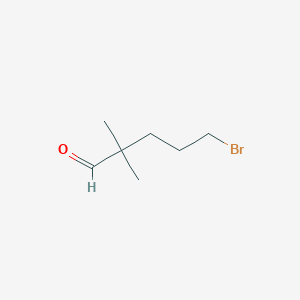

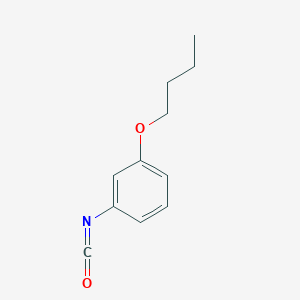
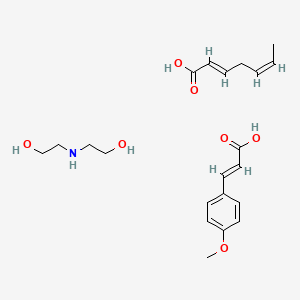
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
